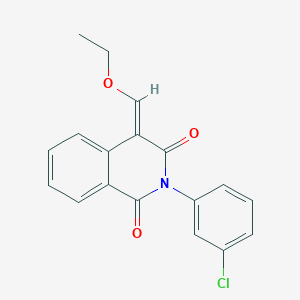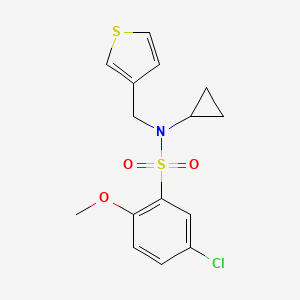
5-Chlor-N-Cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” represents a class of compounds known for their involvement in chemical synthesis and potential biological activities. While specific research directly on this compound was not found, related studies on similar benzenesulfonamide derivatives provide insights into the synthesis, molecular structure, chemical reactions, and properties of this class of compounds.
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds typically involves cascade reactions or interaction with thiourea in the presence of catalysts. For instance, Rozentsveig et al. (2011) detailed a cascade synthesis involving benzenesulfonamide reacted with thiourea, indicating a complex synthesis pathway for similar compounds (Rozentsveig et al., 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been determined through X-ray crystallography, showcasing the compound’s crystalline form and molecular interactions. Al-Hourani et al. (2015) presented the crystal structure of tetrazole derivatives, highlighting the planarity of tetrazole rings and their interactions, which might be comparable in complexity and structural characteristics to the compound (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical properties of benzenesulfonamide derivatives involve reactions with various reagents to produce compounds with potential biological activities. Żołnowska et al. (2016) synthesized novel benzenesulfonamide derivatives with anticancer activities, indicating the chemical reactivity of these compounds towards the development of biologically active molecules (Żołnowska et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on related compounds provide insights into these properties, essential for understanding the behavior and application of “5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming bonds, and activity in biological systems, are integral to the utility of benzenesulfonamide derivatives. The synthesis and evaluation of these compounds for inhibitory activities against various enzymes or receptors, as explored by Pal et al. (2003), demonstrate the broad chemical functionality of this class of compounds (Pal et al., 2003).
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Die Suzuki–Miyaura (SM)-Kupplungsreaktion ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung von Organoboranverbindungen mit organischen Halogeniden oder Pseudohalogeniden (wie z. B. Arylchloriden oder -bromiden) unter Verwendung eines Palladiumkatalysators. Der Erfolg der SM-Kupplung liegt in ihren milden Reaktionsbedingungen und ihrer Toleranz gegenüber funktionellen Gruppen. Insbesondere dient diese Verbindung als Organoboranreagenz in SM-Kupplungsreaktionen und erleichtert so den Aufbau komplexer Moleküle .
Transferhydrierung zur Aminsynthse
Die Verbindung wirkt als vielseitiger Katalysator für die grünere Aminsynthse durch Transferhydrierung von Iminen. Dieser Prozess ermöglicht die reduktive Aminierung von Carbonylverbindungen, was zur Bildung von Aminen führt. Ihre Anwendung trägt zu nachhaltigen und effizienten Syntheserouten bei .
Formale Anti-Markovnikov-Hydroaminierung von terminalen Olefinen
Im Kontext der Olefinfunktionalisierung kann diese Verbindung an formalen Anti-Markovnikov-Hydroaminierungsreaktionen teilnehmen. Durch Addition einer Aminogruppe an die Doppelbindung ermöglicht sie die regioselektive Bildung neuer C–N-Bindungen .
Palladium-katalysierte Hiyama-Kreuzkupplung
Diese Verbindung spielt eine Rolle bei der Herstellung von Biarylen durch palladiumkatalysierte Hiyama-Kreuzkupplungsreaktionen. Der Prozess beinhaltet die Kupplung von Aryltrifluorsilanen mit der Verbindung, was zur Bildung von Biarylverbindungen führt .
Hemmung der Aktivierung des NLRP3-Inflammasoms
Forschungsergebnisse deuten darauf hin, dass diese Verbindung eine inhibitorische Aktivität gegen das NLRP3-Inflammasom aufweist, was insbesondere im Zusammenhang mit akutem Myokardinfarkt relevant ist. Das NLRP3-Inflammasom verstärkt entzündliche Reaktionen, und Verbindungen wie diese könnten therapeutisches Potenzial haben .
Safety and Hazards
This chemical is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . It’s advised to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact, it’s recommended to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
The primary target of 5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, human carbonic anhydrase B, by acting as an inhibitor This means it binds to the enzyme and reduces its activity
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, benzenesulfonamide derivatives, which include this compound, have been found to be effective in the treatment of proliferative diseases such as cancer . This suggests that the compound could have a range of potential effects depending on the disease state and the specific cellular environment.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-14-5-2-12(16)8-15(14)22(18,19)17(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRBZQPLAZOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)
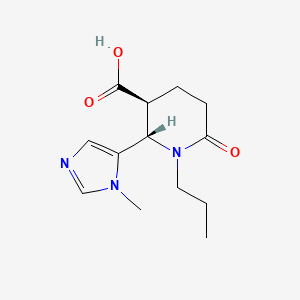

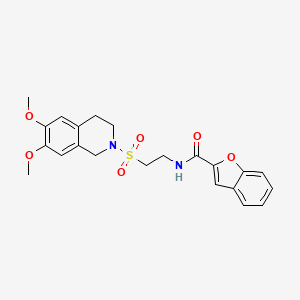

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)
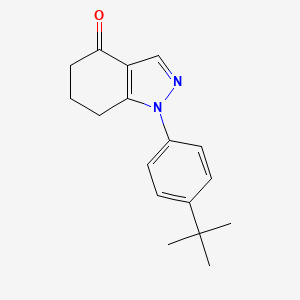
![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)
